4-Bromo-4'-iodobiphenyl
Overview
Description
4-Bromo-4’-iodobiphenyl (CAS: 105946-82-5) is an organic compound with a chemical formula of C12H8BrI and a molecular weight of 359 . It is an intermediate widely used in organic luminescent materials . It can undergo reactions with many other intermediates to form conjugated molecules and triarylamine compounds .
Synthesis Analysis
The synthesis of 4-Bromo-4’-iodobiphenyl involves the reaction of 4-bromo-biphenyl with iodine, periodic acid dihydrate, acetic acid, and sulfuric acid . The reaction is carried out under an argon atmosphere at 65-90°C for 6.5 hours . The yield of this reaction is approximately 93% .Molecular Structure Analysis
The molecular structure of 4-Bromo-4’-iodobiphenyl consists of two phenyl rings connected by a single bond, with a bromine atom attached to one ring and an iodine atom attached to the other .Chemical Reactions Analysis
4-Bromo-4’-iodobiphenyl is an intermediate that can undergo reactions with many other intermediates to form conjugated molecules and triarylamine compounds . These compounds are important luminescent materials and hole transport materials .Physical And Chemical Properties Analysis
4-Bromo-4’-iodobiphenyl is a solid at room temperature . It has a melting point of 175.0 to 179.0 °C . The compound has a density of 1.250±0.06 g/cm3 .Scientific Research Applications
Here’s a brief overview of this application:
Comprehensive Summary of the Application
4-Bromo-4’-iodobiphenyl is used as an intermediate in the synthesis of organic luminescent materials, which are key components in OLED devices . These devices are used in various applications such as display technology for televisions, smartphones, and other electronic devices.
Methods of Application or Experimental Procedures
The specific methods of application would depend on the exact OLED material being synthesized. However, it generally involves the following steps:
- 4-Bromo-4’-iodobiphenyl is reacted with other organic compounds to form conjugated molecules or triarylamine compounds .
- The device is completed by adding additional layers, such as a hole transport layer, an electron transport layer, and electrodes .
Summary of Results or Outcomes
The outcome of this process is the creation of an OLED device that can emit light when an electric current is applied. The specific properties of the light (such as its color and intensity) can be controlled by the choice of organic luminescent materials .
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(4-iodophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOAJJWBCSUGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447855 | |
Record name | 4-Bromo-4'-iodobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-iodobiphenyl | |
CAS RN |
105946-82-5 | |
Record name | 4-Bromo-4'-iodobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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